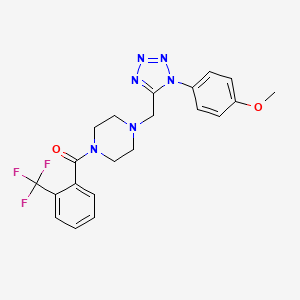
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Nagaraj, A. et al. (2018) demonstrated the synthesis of novel compounds, including those with 4-methoxyphenyl moieties on the piperazine ring, and their significant inhibition of bacterial growth, showing potential for further development as antibacterial agents. The compounds were evaluated against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (Nagaraj, A., Srinivas, S., & Rao, G. N., 2018).
Synthesis for PPARpan Agonists
- Research by Guo, J. et al. (2006) described the efficient synthesis of a potent PPARpan agonist, which includes a methanone compound with 4-methoxyphenyl and trifluoromethylphenyl elements. This synthesis could be relevant in the development of drugs targeting PPAR receptors (Guo, J., Erickson, G. A., Fitzgerald, R. N., et al., 2006).
Antimicrobial Activity of Derivatives
- A 2022 study by Sanjeeva, P. et al. explored the synthesis and characterization of novel pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, which exhibited good antibacterial and antifungal activity (Sanjeeva, P., Reddy, Y. N., & Venkata, R. P., 2022).
Crystal Structure Studies
- Kumara, K. et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insight into the reactive sites and intermolecular interactions of such compounds (Kumara, K., Harish, K., Shivalingegowda, N., et al., 2017).
Isomorphous Structures and Disorder
- Swamy, V. R. et al. (2013) discussed the synthesis of isomorphous structures including (3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(thiophen-2-yl)methanone. The study highlights the importance of disorder in these structures and their potential applications in data mining (Swamy, V. R., Müller, P., Srinivasan, N., et al., 2013).
Antimicrobial Activity of Novel Compounds
- Wujec, M. & Typek, R. (2023) synthesized a novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which was characterized and showed potential for antimicrobial activity (Wujec, M., & Typek, R., 2023).
Propriétés
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-16-8-6-15(7-9-16)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)17-4-2-3-5-18(17)21(22,23)24/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFFPQICHGHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
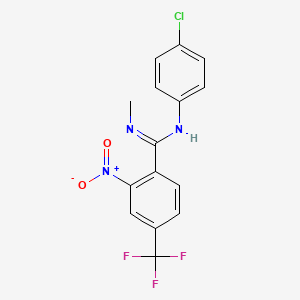
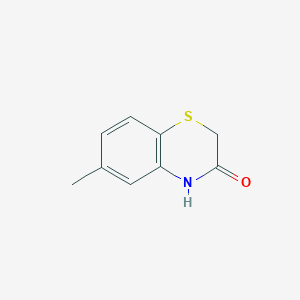
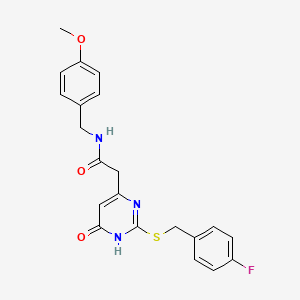
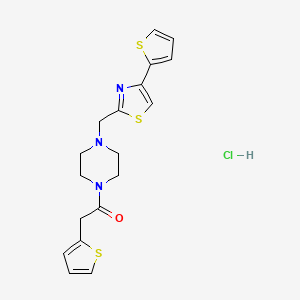
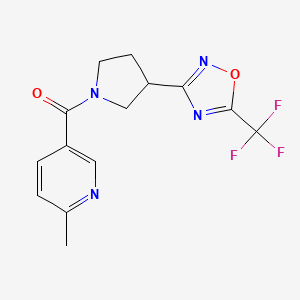
![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
